Diethyl diphenate

Description

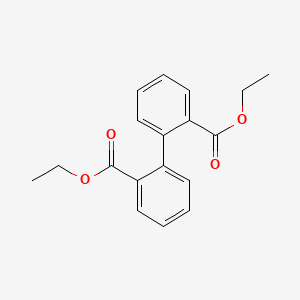

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAISCGBNAKDWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206796 | |

| Record name | Diethyl diphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-65-8 | |

| Record name | 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diphenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL DIPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Diphenate: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Diethyl diphenate, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is a diester of diphenic acid.[1] Its molecular architecture, featuring two phenyl rings linked by a carbon-carbon bond with ethyl carboxylate groups at the 2 and 2' positions, makes it a subject of significant interest in several scientific domains. The steric hindrance imposed by the ortho-substituents influences the conformation of the biphenyl system, leading to unique physicochemical properties. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 5807-65-8.[1][2] Its molecular formula is C18H18O4, corresponding to a molecular weight of approximately 298.33 g/mol .[1][2]

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(2-ethoxycarbonylphenyl)benzoate | PubChem[1] |

| CAS Number | 5807-65-8 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C18H18O4 | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 298.33 g/mol | ChemicalBook[2] |

| InChIKey | DAISCGBNAKDWHR-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | PubChem[1] |

| Synonyms | Diethyl biphenyl-2,2'-dicarboxylate, Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl ester | ChemicalBook[2], PubChem[1] |

graph Diethyl_Diphenate_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0.866!"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C14 [label="C", pos="3.5,0.866!"]; C15 [label="C", pos="4.5,0.866!"]; C16 [label="C", pos="-2.5,0.866!"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; C17 [label="C", pos="-3.5,0.866!"]; C18 [label="C", pos="-4.5,0.866!"];

// Position the benzene rings C1 [pos="0,0!"]; C2 [pos="-1,1.732!"]; C3 [pos="-2,1.732!"]; C4 [pos="-3,0!"]; C5 [pos="-2,-1.732!"]; C6 [pos="-1,-1.732!"];

C7 [pos="1,1.732!"]; C8 [pos="2,1.732!"]; C9 [pos="3,0!"]; C10 [pos="2,-1.732!"]; C11 [pos="1,-1.732!"]; C12 [pos="0,0!"];

// Draw bonds for the rings and the central bond C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C7 -- C8 -- C9 -- C10 -- C11 -- C12; C1 -- C7;

// Ester group 1 C8 -- C13; C13 -- O1 [label=" O", style=double, len=1.5]; C13 -- O2; O2 -- C14; C14 -- C15;

// Ester group 2 C2 -- C16; C16 -- O3 [label=" O", style=double, len=1.5]; C16 -- O4; O4 -- C17; C17 -- C18; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application.

| Property | Value | Source |

| Melting Point | 43-44 °C | ChemicalBook[2] |

| Boiling Point | 210-213 °C (at 10 Torr) | ChemicalBook[2] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 298.12050905 Da | PubChem[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through several routes, with the Ullmann condensation being a classical and effective method for forming the biphenyl linkage. This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.

Proposed Synthesis via Ullmann Condensation:

This protocol describes the synthesis of this compound from ethyl 2-iodobenzoate. The causality behind this choice is the high reactivity of aryl iodides in Ullmann couplings.

Materials and Reagents:

-

Ethyl 2-iodobenzoate

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add activated copper powder (1.5 equivalents). The flask should be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Addition of Reactants: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry with the copper powder. To this slurry, add ethyl 2-iodobenzoate (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper and copper salts. Wash the filter cake with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2M HCl to remove DMF, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point, which should be consistent with the literature value of 43-44 °C.[2]

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Characteristics

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.

| Spectroscopic Method | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (8H): Complex multiplet in the range of δ 7.2-8.0 ppm. The protons ortho to the ester group will be the most deshielded. Methylene Protons (-OCH₂CH₃, 4H): A quartet around δ 4.3 ppm due to coupling with the methyl protons. Methyl Protons (-OCH₂CH₃, 6H): A triplet around δ 1.3 ppm due to coupling with the methylene protons. |

| ¹³C NMR | Carbonyl Carbons (C=O): Signals around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm. The carbons attached to the ester groups and the carbons forming the biphenyl bond will be quaternary and may show weaker signals. Methylene Carbons (-OCH₂CH₃): A signal around δ 60-65 ppm. Methyl Carbons (-OCH₂CH₃): A signal around δ 14 ppm. |

| Infrared (IR) | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm⁻¹. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 298. Key Fragments: Loss of an ethoxy group (-OCH₂CH₃) to give a peak at m/z = 253. Loss of an ethyl group (-CH₂CH₃) to give a peak at m/z = 269. Loss of a carboxylate group (-COOEt) to give a peak at m/z = 225. |

Potential Applications and Research Directions

The rigid yet conformationally flexible biphenyl core of this compound, combined with its reactive ester functionalities, makes it a valuable building block in several areas of chemical science.

-

Polymer and Materials Science: Biphenyl dicarboxylic acids and their esters are used as monomers to create high-performance polymers such as polyesters and polyamides. These polymers often exhibit enhanced thermal stability and mechanical strength. The dimethyl analogue, for instance, is a precursor to polymers with improved properties.

-

Organic Synthesis: The ester groups can be hydrolyzed to diphenic acid, which is a versatile precursor for chiral ligands and other complex organic molecules. The biphenyl scaffold is a common feature in many functional materials and organic catalysts.

-

Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in numerous drug molecules. For example, dimethyl dimethoxy biphenyl dicarboxylate has been investigated for its hepatoprotective effects.[6] This suggests that derivatives of this compound could be explored for various biological activities.

Safety and Handling

-

Hazards: Likely to cause skin and eye irritation. May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][8] The environmental hazards of related compounds suggest that it may be harmful to aquatic life.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, grounded in available scientific data and established chemical principles. It is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and materials development.

References

-

PubChem. Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Diethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. Opinion on Diethyl Phthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate. In: Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

-

National Institute of Standards and Technology. Diethyl Phthalate. In: NIST Chemistry WebBook. Retrieved from [Link]

-

Nisshoku Techno Fine Chemical Co., Ltd. Functional materials. Retrieved from [Link]

-

PubChem. Diethyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C18H18O4 | CID 13793399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5807-65-8 CAS MSDS (DIETHYL BIPHENYL 2,2'-DICARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 6. Biphenyl dimethyl dicarboxylate - Safety Data Sheet [chemicalbook.com]

- 7. Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of diethyl diphenate from diphenic acid

An In-depth Technical Guide to the Synthesis of Diethyl Diphenate from Diphenic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound from its parent dicarboxylic acid, diphenic acid. The synthesis is achieved through the robust and well-established Fischer-Speier esterification reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a narrative that combines theoretical principles with practical, field-proven methodologies. We will delve into the reaction mechanism, strategies for maximizing yield, a detailed step-by-step experimental protocol, purification techniques, and safety considerations. The guide is structured to ensure scientific integrity, providing causal explanations for experimental choices and grounding all claims in authoritative sources.

The Foundational Chemistry: Fischer-Speier Esterification

The conversion of diphenic acid to this compound is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1] In this specific case, the two carboxylic acid moieties of diphenic acid react with ethanol to form the corresponding diethyl ester, with water as the sole byproduct.

The Reaction Mechanism: An Acid-Catalyzed Pathway

Understanding the mechanism is critical for optimizing the reaction and troubleshooting potential issues. The process is a reversible, multi-step acyl substitution reaction.[1]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate (an oxonium ion).[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to a second molecule of the alcohol, which acts as a base.[1] This step creates an activated complex.

-

Formation of the Leaving Group: One of the hydroxyl groups in the activated complex is protonated, forming a new oxonium ion. This transforms the hydroxyl group into a good leaving group: water.[1]

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. Subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

This entire sequence occurs for both carboxylic acid groups on the diphenic acid molecule to yield this compound.

Mastering the Equilibrium: Driving the Reaction to Completion

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield of this compound, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. There are two primary strategies to accomplish this:

-

Use of Excess Reagent: The most common and practical approach is to use a large excess of one of the reactants.[3][4] Since ethanol is an inexpensive and relatively low-boiling liquid, it is typically used in large excess, serving as both a reactant and the reaction solvent.[1][5] Using a significant excess of ethanol increases the probability of collisions with the diphenic acid, pushing the reaction forward.[4]

-

Removal of Water: Alternatively, the water produced during the reaction can be removed as it forms.[1][5] This is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and a non-polar solvent (like toluene) is distilled off, effectively removing the water from the reaction mixture and pulling the equilibrium towards the products.[1] For the synthesis of this compound, using excess ethanol is generally the more straightforward method.

Pre-Experimental Planning and Safety

Thorough preparation is paramount for a successful and safe synthesis.

Reagent and Equipment Specifications

| Chemicals & Reagents | Grade/Purity | Purpose |

| Diphenic Acid (C₁₄H₁₀O₄) | >97% | Starting Material |

| Ethanol (C₂H₅OH) | Anhydrous or 99.5%+ | Reactant & Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralizing Agent |

| Sodium Chloride (NaCl) | Saturated Solution (Brine) | Washing/Drying Agent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Diethyl Ether | Reagent Grade | Extraction Solvent |

| Equipment | Purpose |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Heating mantle with stirrer | Controlled heating and mixing |

| Separatory funnel | Liquid-liquid extraction and washing |

| Beakers, Erlenmeyer flasks | General purpose |

| pH paper | To check for complete neutralization |

| Rotary evaporator | Efficient removal of solvent |

| Recrystallization or Distillation Apparatus | Final Product Purification |

Mandatory Safety Protocols

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Diphenic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[6][7]

-

Ethanol: Highly flammable liquid and vapor.[8][9] Causes serious eye irritation.[8][9] Keep away from all sources of ignition.[8][9]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme caution, adding it slowly to the alcohol to dissipate the heat generated.

-

Diethyl Ether: Extremely flammable and volatile. Forms explosive peroxides upon standing.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Reaction Setup and Synthesis

-

Charge the Reactor: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diphenic acid (e.g., 0.10 mol, 24.22 g).

-

Add Alcohol: Add a significant excess of ethanol (e.g., 150 mL) to the flask. Stir the mixture to create a suspension.

-

Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2-3 mL) dropwise via a pipette. The addition is exothermic and must be done slowly to control the temperature.

-

Initiate Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The solid diphenic acid will gradually dissolve as it reacts.

-

Reaction Monitoring: Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the diphenic acid spot.

Work-up and Product Isolation

-

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Reduction: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove a large portion of the excess ethanol.

-

Extraction: Transfer the remaining mixture to a 500 mL separatory funnel. Add 150 mL of diethyl ether and 100 mL of deionized water. Shake the funnel gently, venting frequently to release pressure. Allow the layers to separate.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions (approx. 20 mL at a time). Swirl and vent after each addition to safely release the CO₂ gas produced. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Washing: Drain the aqueous layer. Wash the remaining organic layer sequentially with 100 mL of deionized water and then with 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[10]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[10][11] Swirl the flask and let it stand for 15-20 minutes.

-

Final Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether and any remaining ethanol using a rotary evaporator to yield the crude this compound.

Purification

This compound is a solid at room temperature. Recrystallization is an effective method for purification.

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Data Presentation and Characterization

| Property | Value |

| Product Name | This compound |

| Synonyms | Diethyl biphenyl-2,2'-dicarboxylate[12] |

| Molecular Formula | C₁₈H₁₈O₄[12] |

| Molecular Weight | 298.3 g/mol [12] |

| Appearance | White to off-white solid |

| Melting Point | Literature values may vary. Expected to be a crystalline solid. |

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The Fischer-Speier esterification of diphenic acid with ethanol is a reliable and scalable method for producing this compound. The success of the synthesis hinges on understanding the reversible nature of the reaction and implementing strategies, such as using an excess of the alcohol, to drive the formation of the product. Careful execution of the work-up and purification steps is essential for isolating a high-purity final product. This guide provides the necessary theoretical foundation and practical steps for researchers to confidently perform this synthesis.

References

-

Organic Syntheses. Diethyl Tartrate. Available from: [Link].

-

Wikipedia. Fischer–Speier esterification. Available from: [Link].

-

PubChem, National Center for Biotechnology Information. This compound. Available from: [Link].

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link].

-

Master Organic Chemistry. Fischer Esterification. Available from: [Link].

-

ResearchGate. Diphenic acid derivatives: Synthesis, reactions, and applications. Available from: [Link].

- Google Patents. US2050600A - Production and purification of diethyl ether.

- Google Patents. CN115925543A - Synthesis method of diethyl phenylethylmalonate.

-

YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link].

-

Organic Syntheses. diphenic acid. Available from: [Link].

-

Organic Syntheses. 4. Available from: [Link].

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link].

- Google Patents. US3165547A - Process for preparing diphenic acid.

-

Organic Syntheses. diethyl methylenemalonate. Available from: [Link].

-

YouTube. Making Diethyl Ether From Ethanol. Available from: [Link].

- Google Patents. Esterification of phenol catalyzed with a strong base plus boron.

- Google Patents. CN102816118A - Catalytic synthesis method of mefenpyr-diethyl.

-

YouTube. Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Available from: [Link].

-

Scribd. Diethyl Ether Synthesis Guide | PDF. Available from: [Link].

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: Ethanol. Available from: [Link].

-

Wikipedia. Diethyl phthalate. Available from: [Link].

-

ResearchGate. Catalysts used for the esterification reaction | Download Table. Available from: [Link].

-

YouTube. Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Available from: [Link].

-

ResearchGate. Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Available from: [Link].

-

Nisshoku Techno Fine Chemical Co., Ltd. Functional materials | Products. Available from: [Link].

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link].

- Google Patents. CN102241591A - Method for producing high-purity diethyl m-phthalate.

-

YouTube. Making Diethyl Ether. Available from: [Link].

-

Agilent. Ethanol - Safety Data Sheet. Available from: [Link].

-

YouTube. What Are The Physical Properties Of Diethyl Ether? - Chemistry For Everyone. Available from: [Link].

-

Cheméo. Chemical Properties of Diethyl Phthalate (CAS 84-66-2). Available from: [Link].

-

Wikipedia. Diethyl malonate. Available from: [Link].

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Diphenic acid - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.at [fishersci.at]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | C18H18O4 | CID 13793399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl Diphenate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of diethyl diphenate, a significant organic compound, for researchers, scientists, and professionals in drug development. It will cover its fundamental identifiers, physicochemical properties, synthesis, applications, and spectroscopic characterization.

Chemical Identity and Descriptors

This compound, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is a diester derivative of diphenic acid. The accurate identification of this compound is crucial for any scientific endeavor.[1]

Key Identifiers

A comprehensive list of identifiers for this compound is provided below to ensure unambiguous reference in research and procurement.

| Identifier Type | Value | Source |

| CAS Number | 5807-65-8 | PubChem[1], FDA GSRS[2][3] |

| IUPAC Name | ethyl 2-(2-ethoxycarbonylphenyl)benzoate | PubChem[1] |

| Molecular Formula | C₁₈H₁₈O₄ | PubChem[1] |

| Molecular Weight | 298.33 g/mol | Echemi[4] |

| InChI | InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | PubChem[1] |

| InChIKey | DAISCGBNAKDWHR-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | PubChem[1] |

| UNII | IUT1Q66XUZ | Echemi[4] |

| DSSTox ID | DTXSID90206796 | Echemi[4] |

Synonyms

Common synonyms for this compound include:

-

Diethyl biphenyl-2,2'-dicarboxylate[1]

-

Diphenic acid diethyl ester[1]

-

Diethyl 2,2'-biphenyldicarboxylate[1]

-

(1,1'-Biphenyl)-2,2'-dicarboxylic acid, diethyl ester[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application, and analysis.

| Property | Value | Source |

| Melting Point | 43-44 °C | Echemi[4] |

| Boiling Point | 210-213 °C @ 10 Torr | Echemi[4] |

| Flash Point | 110.8 °C | Echemi[4] |

| XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1], Echemi[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Heavy Atom Count | 22 | Echemi[4] |

Synthesis of this compound

The primary synthetic route to this compound and other biaryl compounds is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of two aryl halide molecules. In the context of this compound, this would typically involve the coupling of an ortho-halobenzoate ester.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann reaction traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder conditions and catalytic amounts of copper, often with the use of ligands to facilitate the reaction.

The generally accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: An aryl halide undergoes oxidative addition to a Cu(0) or Cu(I) species.

-

Formation of an Organocopper Intermediate: This step leads to the formation of an organocopper compound.

-

Coupling: The organocopper intermediate then reacts with a second molecule of the aryl halide.

-

Reductive Elimination: The final step is the reductive elimination of the biaryl product, regenerating the copper catalyst.

Caption: Generalized mechanism of the Ullmann condensation for biaryl synthesis.

Experimental Protocol: A Representative Ullmann Synthesis

Materials:

-

Ethyl 2-iodobenzoate

-

Copper powder or Copper(I) iodide (CuI)

-

Anhydrous, high-boiling solvent (e.g., DMF, nitrobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. The glassware should be thoroughly dried before use.

-

Charging the Flask: The flask is charged with the aryl halide (ethyl 2-iodobenzoate) and the copper catalyst.

-

Solvent Addition: Anhydrous solvent is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically > 150 °C) under an inert atmosphere and stirred vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper salts. The filtrate is typically subjected to an aqueous workup, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Applications in Research and Development

Biphenyl dicarboxylates, including this compound, are valuable building blocks in several areas of chemical research and development.

Polymer and Materials Science

The rigid biphenyl core of this compound makes it an attractive monomer for the synthesis of high-performance polymers and materials. Hydrolysis of the ester groups to the corresponding dicarboxylic acid (diphenic acid) provides a ligand for the construction of Metal-Organic Frameworks (MOFs).[5] These materials have applications in gas storage, catalysis, and separation technologies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The ester functionalities can be readily transformed into other functional groups, allowing for the construction of more complex molecular architectures. Its structural motif is found in various organic molecules with potential applications in medicinal chemistry and materials science.

Potential in Drug Development

While specific applications of this compound in drug development are not extensively documented, related biphenyl structures are known to possess biological activity. For instance, some biphenyl derivatives have been investigated for their anti-inflammatory and anticancer properties.[5] The structural features of this compound make it a candidate for further investigation in medicinal chemistry programs.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl groups.

-

Aromatic Protons: A complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) is expected for the eight protons on the biphenyl core.

-

Ethyl Group Protons: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the two ethyl groups would be observed. The quartet would be expected around 4.0-4.4 ppm, and the triplet around 1.0-1.4 ppm.

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments in the molecule.

-

Carbonyl Carbons: The ester carbonyl carbons are expected to resonate in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons: The twelve aromatic carbons would appear in the region of approximately 120-140 ppm.

-

Ethyl Group Carbons: The methylene carbons (-OCH₂) would be found around 60-65 ppm, and the methyl carbons (-CH₃) would be in the upfield region, around 13-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, expected around 1720 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group, typically in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (298.33).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of ethoxy groups (-OEt, m/z = 45) and ethoxycarbonyl groups (-COOEt, m/z = 73).

Sources

Introduction: The Significance of Diethyl Diphenate and its Melting Point

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Diphenate: A Focus on Melting Point Determination

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals on the physical properties of this compound, with a specialized focus on its melting point. The objective is to provide not only the established physical data but also a deep, mechanistic understanding of the principles and practices required for its accurate and reproducible determination. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

This compound (CAS No. 5807-65-8), the diethyl ester of 2,2'-biphenyldicarboxylic acid, is a molecule of interest in organic synthesis and as a potential scaffold in medicinal chemistry.[1][2] Its physicochemical properties are paramount for its application, governing everything from reaction kinetics and purification efficiency to its behavior in formulation and as a final product.

Among these properties, the melting point is arguably the most critical and frequently used parameter. It serves two primary functions:

-

Indicator of Identity: A sharp, well-defined melting point that matches literature values provides strong evidence of the compound's identity.

-

Gauge of Purity: The presence of impurities typically causes a depression and broadening of the melting range. Therefore, a narrow melting range is a reliable, first-pass indicator of high purity.

For professionals in drug development, an accurate melting point is non-negotiable for characterization, quality control (QC), and regulatory documentation.

Physicochemical Data and Theoretical Considerations

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a disordered liquid phase at atmospheric pressure. This transition is influenced by the strength of the intermolecular forces holding the crystal lattice together.

Factors that critically influence the experimentally observed melting point include:

-

Purity: Impurities disrupt the crystal lattice, lowering the energy required to break it apart, resulting in a lower and broader melting range.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique lattice arrangement and, consequently, a distinct melting point and solubility. The thermal history of the sample can dictate the polymorphic form present.

-

Heating Rate: An excessively rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad reading.

-

Sample Packing: Inefficient packing in a capillary tube can lead to poor heat transfer and an inaccurate measurement.

Quantitative Data Summary

The reported melting point for this compound is consistent across multiple databases, indicating a well-characterized solid.

| Property | Value | Source |

| Melting Point | Not Available (in this specific source) | PubChem[1] |

| Molecular Formula | C₁₈H₁₈O₄ | PubChem[1] |

| Molecular Weight | 298.33 g/mol | GSRS[3] |

| CAS Number | 5807-65-8 | PubChem[1] |

Note: While some databases list the compound, they may not all provide an experimental melting point. The values are typically found in specialized chemical catalogs and literature.

Experimental Protocols for Accurate Melting Point Determination

To ensure scientific integrity, any protocol for determining the melting point must be robust, reproducible, and self-validating. We present two standard methodologies: the classical capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common method, valued for its simplicity and reliability when performed correctly.

Detailed Step-by-Step Methodology:

-

Sample Preparation (The Foundation of Accuracy):

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity. If necessary, dry the sample under vacuum.

-

Grind the crystalline sample into a fine, homogenous powder using an agate mortar and pestle. This ensures uniform heat transfer.

-

Firmly pack the powder into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Insufficient packing leads to a broad melting range.

-

-

Instrumental Setup and Calibration (Ensuring Trustworthiness):

-

Before measurement, the melting point apparatus must be calibrated using certified standards that bracket the expected melting point of this compound (e.g., benzophenone, ~48°C and benzoic acid, ~122°C). This critical step validates the accuracy of the instrument's temperature sensor.

-

-

Measurement Procedure (The Art of Observation):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set an initial rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point.

-

At approximately 15 °C below the anticipated melting point, reduce the heating rate to a slow ramp of 1-2 °C/min. Causality: A slow ramp rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, preventing overshoot.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid crystal melts into liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate on fresh samples. The reported ranges should be in close agreement.

-

A pure sample of this compound should exhibit a sharp melting range of no more than 1-2 °C.

-

Experimental Workflow: Capillary Method

Caption: Logical flow from DSC experiment to key physical parameters.

Conclusion

The melting point of this compound is a fundamental physical constant that is essential for its identification and quality assessment. While the capillary method provides a reliable and accessible means of determination, Differential Scanning Calorimetry offers a more quantitative and comprehensive thermal profile. For the rigorous demands of scientific research and drug development, adherence to meticulous, self-validating protocols, including proper sample preparation and instrument calibration, is paramount. The consistent application of these principles ensures data integrity and contributes to the successful application of this compound in its intended field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]

-

PubChem. (n.d.). CID 57503793. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl....

-

Organic Syntheses. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

gsrs.ncats.nih.gov. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

PubChem. (n.d.). Diethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, (methylthio)- (CAS 7133-37-1). Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

ResearchGate. (2017, August 9). (PDF) Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. Retrieved from [Link]

-

FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MEFENPYR-DIETHYL. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentane, 2-chloro-3-methyl (CAS 24319-09-3). Retrieved from [Link]

Sources

Introduction: Elucidating the Structure of Diethyl Diphenate

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl Diphenate

For Researchers, Scientists, and Drug Development Professionals

This compound, systematically known as diethyl 2,2'-biphenyldicarboxylate, is a diester of diphenic acid. Its chemical formula is C₁₈H₁₈O₄, with a molecular weight of 298.3 g/mol .[1][2] The molecule's structure, featuring two ethyl ester groups attached to a biphenyl backbone, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential plasticizer or intermediate in organic synthesis.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for this specific compound are not widely available in public databases, this document emphasizes the predicted spectroscopic characteristics based on established principles and data from analogous structures. The methodologies described herein represent best practices for acquiring such data, ensuring a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of Doublets (dd) | 2H | Aromatic (H6, H6') |

| ~7.4 - 7.6 | Triplet of Doublets (td) | 2H | Aromatic (H4, H4') |

| ~7.3 - 7.4 | Triplet of Doublets (td) | 2H | Aromatic (H5, H5') |

| ~7.2 - 7.3 | Doublet of Doublets (dd) | 2H | Aromatic (H3, H3') |

| ~4.0 - 4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~1.0 - 1.2 | Triplet (t) | 6H | -O-CH₂-CH₃ |

Expert Interpretation: The aromatic region of the spectrum is expected to be complex due to the restricted rotation around the biphenyl single bond, making the two phenyl rings chemically distinct. The protons on each ring will exhibit splitting patterns consistent with an ABCD spin system. The protons ortho to the ester group (H6, H6') are expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The ethyl groups should present as a classic quartet and triplet pattern, indicative of free rotation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~140 | Aromatic (C1, C1') |

| ~131 | Aromatic (C6, C6') |

| ~130 | Aromatic (C4, C4') |

| ~129 | Aromatic (C2, C2') |

| ~128 | Aromatic (C5, C5') |

| ~127 | Aromatic (C3, C3') |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Expert Interpretation: The spectrum is expected to show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (assuming some overlap is resolved), and two for the ethyl group carbons. The carbonyl carbon will be the most downfield signal. The quaternary aromatic carbons (C1, C1', C2, C2') may have lower intensities due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance sensitivity.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

NMR Structural Relationship Diagram:

Caption: Molecular structure of this compound with key NMR J-coupling highlighted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[4] The frequencies of these absorptions are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~2980 | Medium | C-H stretch (asymmetric) | Alkyl (CH₃) |

| ~2940 | Medium | C-H stretch (asymmetric) | Alkyl (CH₂) |

| ~1720 | Strong | C=O stretch | Ester |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch (asymmetric) | Ester |

| ~1100 | Strong | C-O stretch (symmetric) | Ester |

| ~750 | Strong | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic |

Expert Interpretation: The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group around 1720 cm⁻¹. The presence of the aromatic rings will be confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The strong C-O stretching bands are also characteristic of the ester functionality. The out-of-plane C-H bending band around 750 cm⁻¹ can be indicative of the ortho-disubstitution pattern on the phenyl rings.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of neat this compound liquid (or a few milligrams of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[5] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Proposed Fragment |

| 298 | Moderate | [M]⁺ (Molecular Ion) |

| 253 | High | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 225 | Moderate | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate group) |

| 180 | High | [M - 2 x OCH₂CH₃]⁺ (Biphenyldicarboxylic anhydride ion) |

| 152 | Moderate | [Biphenyl]⁺ |

Expert Interpretation: In an EI-MS experiment, the molecular ion peak [M]⁺ is expected at m/z 298. A very common and often abundant fragment for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃) to give the acylium ion at m/z 253. Subsequent loss of carbon monoxide could also occur. Cleavage of the entire ethyl carboxylate group would result in a fragment at m/z 225. A characteristic fragmentation for ortho-diesters on a biphenyl system can be the loss of two ethoxy groups to form a stable cyclic anhydride-like ion at m/z 180.

Mass Spectrometry Fragmentation Workflow:

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or ethyl acetate (~10-100 µg/mL).[6]

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust spectroscopic profile for this compound. By understanding the theoretical underpinnings of each technique and applying them to the known molecular structure, we can confidently predict the key spectral features. These predictions, coupled with the detailed experimental protocols, offer a complete guide for researchers to identify and characterize this compound, ensuring scientific integrity and enabling its effective use in further research and development.

References

-

Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chinese Journal of Magnetic Resonance. Available at: [Link]

-

PubChem. (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Available at: [Link]

-

Orgasynth. (n.d.). Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate. Available at: [Link]

-

Durandetti, M., & Maddaluno, J. (2014). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Available at: [Link]

-

Engel, L. L., et al. (1978). The mass spectra of diethylstilbestrol and related compounds. Biomedical Mass Spectrometry, 5(10), 582-6. Available at: [Link]

-

PubChem. (2024). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

GSRS. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2015). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Diethyl Biphenyl-2,2'-dicarboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of diethyl biphenyl-2,2'-dicarboxylate, herein referred to as diethyl diphenate. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core chemical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and offers predictive insights for researchers, chemists, and drug development professionals. The focus is on enabling accurate, reproducible solubility assessment through a combination of theoretical understanding and practical, self-validating methodology.

Introduction: The Critical Role of Solubility

This compound (CAS 5807-65-8) is an aromatic diester derived from diphenic acid.[1] Its structure, featuring a large, rigid biphenyl core flanked by two flexible ethyl ester groups, gives it unique physicochemical properties. In pharmaceutical development, organic synthesis, and materials science, solubility is not merely a data point but a critical parameter that dictates a compound's utility. It governs reaction kinetics, dictates purification strategies (e.g., crystallization), influences formulation development for drug delivery, and is a key determinant of a substance's bioavailability.

An accurate understanding of a compound's solubility profile across a range of organic solvents enables scientists to:

-

Select appropriate solvents for chemical reactions and extractions.

-

Design efficient crystallization and purification processes.

-

Develop stable, homogenous formulations for analytical or biological testing.

-

Predict and modulate compound behavior in complex mixtures.

This guide provides the foundational knowledge and practical instruction required to expertly navigate these challenges.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.

2.1 Molecular Structure Analysis this compound's structure consists of two key regions:

-

A large, non-polar biphenyl backbone: This aromatic core is hydrophobic and engages primarily in van der Waals (dispersion) forces.

-

Two polar ethyl ester groups: The carbonyl (C=O) and ether (C-O-C) linkages in the ester groups are polar, capable of participating in dipole-dipole interactions.[2] These oxygen atoms can also act as hydrogen bond acceptors with protic solvents.[2][3]

This duality means this compound is neither extremely polar nor entirely non-polar. Its solubility will be highest in solvents that can effectively interact with both its hydrophobic and polar regions.

2.2 Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized, allowing for a qualitative prediction of this compound's solubility:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating polar functional groups. It is predicted that this compound will exhibit high solubility in these solvents, as they can engage in strong dipole-dipole interactions with the ester groups without being repelled by the large non-polar core. For a similar compound, dimethyl biphenyl-4,4'-dicarboxylate, solubility in DMSO and DMF is documented, supporting this prediction.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have polar bonds and acidic protons, making them strong hydrogen bond donors and acceptors. While the ester oxygens can accept hydrogen bonds from these solvents, the large hydrophobic biphenyl group will disrupt the strong solvent-solvent hydrogen bonding network (especially in water), likely leading to lower solubility.[3][5] Esters are generally less water-soluble than their parent carboxylic acids.[6]

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane (DCM), Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. Solvents like toluene and DCM, which have some polarizability and can interact favorably with both aromatic rings and ester groups, are expected to be effective solvents. Very non-polar solvents like hexanes may be less effective due to their inability to interact with the polar ester moieties.

A Validated Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is consistent with guidelines such as OECD Test Guideline 105.[7][8][9][10][11]

3.1 Principle of the Method An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[9] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical technique.[12]

3.2 Step-by-Step Experimental Protocol

Step 1: Material Preparation

-

Rationale: Purity is paramount. Impurities can significantly alter solubility measurements.[8]

-

Procedure:

-

Ensure the this compound is of high purity (e.g., >98%). If necessary, purify by recrystallization.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Prepare a series of clean, sealable glass vials (e.g., 4 mL or 20 mL scintillation vials with PTFE-lined caps).

-

Step 2: Addition of Compound and Solvent

-

Rationale: A clear excess of solid must be present throughout the experiment to ensure the solution remains saturated.[9]

-

Procedure:

-

Add an excess amount of solid this compound to each vial. A visual excess (a small layer of solid at the bottom) after equilibration is the goal. Start with approximately 10-20 mg of solid per 1 mL of solvent.

-

Accurately pipette the desired volume of the test solvent into each vial.

-

Step 3: Equilibration

-

Rationale: This is the most critical step. Insufficient time will lead to an underestimation of solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation. Agitation increases the surface area of the solid, accelerating the approach to equilibrium.

-

Procedure:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[13]

-

Self-Validation Check: To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[9]

-

Step 4: Phase Separation

-

Rationale: It is crucial to separate the saturated liquid phase from the undissolved solid without altering the temperature or composition of the sample.

-

Procedure:

-

Remove vials from the shaker and let them stand at the equilibration temperature for a short period (e.g., 1 hour) to allow larger particles to settle.

-

Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Alternatively, centrifuge the vials at the equilibration temperature and then carefully sample the supernatant.[7]

-

Step 5: Quantification

-

Rationale: The concentration of the dissolved solid must be determined accurately using a pre-validated analytical method.

-

Procedure:

-

Immediately dilute the filtered supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

-

Prepare a calibration curve using standards of known concentration to quantify the amount of this compound in the sample.

-

Calculate the original solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Experimental results should be compiled into a clear, comparative table. While comprehensive published data is scarce, the following table provides a template for organizing experimentally determined values, populated with qualitative predictions based on the theoretical principles discussed in Section 2.0.

Table 1: Solubility Profile of Diethyl Biphenyl-2,2'-dicarboxylate

| Solvent | Solvent Class | Polarity Index¹ | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | Non-Polar | 0.1 | Low | To be determined |

| Toluene | Non-Polar | 2.4 | High | To be determined |

| Dichloromethane | Non-Polar | 3.1 | High | To be determined |

| Diethyl Ether | Non-Polar | 2.8 | Moderate-High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Very High | To be determined |

| Acetone | Polar Aprotic | 5.1 | Very High | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | To be determined |

| Ethanol | Polar Protic | 4.3 | Moderate | To be determined |

| Methanol | Polar Protic | 5.1 | Moderate-Low | To be determined |

| Water | Polar Protic | 10.2 | Very Low | To be determined |

| ¹Polarity index values are relative measures and can vary slightly between sources. |

Conclusion

The solubility of diethyl biphenyl-2,2'-dicarboxylate is a complex function of its unique molecular structure, which possesses both significant non-polar and polar characteristics. While a precise, universal solubility value cannot be predicted without empirical data, a strong qualitative understanding can be achieved by applying fundamental principles of intermolecular forces. This guide establishes that this compound is expected to be most soluble in polar aprotic solvents (such as THF, DMSO, and acetone) and non-polar aromatic/halogenated solvents (like toluene and DCM), with progressively lower solubility in short-chain alcohols and negligible solubility in water and aliphatic hydrocarbons.

For any application requiring precise solubility data, rigorous experimental determination is non-negotiable. The detailed shake-flask protocol provided herein offers a robust, self-validating system for generating high-quality, reproducible data, empowering researchers to make informed decisions in synthesis, formulation, and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13793399, this compound. Available from: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Chemistry LibreTexts. Properties of Esters. (2023). Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15851781, 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. Available from: [Link].

-

Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

-

Wikipedia. Ester. Available from: [Link]

-

Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Available from: [Link]

-

OSTI.GOV. Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. (2021). Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

PubMed. Solubilization of Biphenyl Dimethyl Dicarboxylate by Cosolvency. (1998). Available from: [Link]

-

ResearchGate. Properties and Structure of Aromatic Ester Solvents. (2011). Available from: [Link]

-

ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2007). Available from: [Link]

-

EPA NEIPS. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. (1996). Available from: [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. Available from: [Link]

-

ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. (2022). Available from: [Link]

-

Regulations.gov. Report : Determination of Water Solubility. (2017). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21336062, Biphenyl-2,2'-dicarboxylic acid, dibutyl ester. Available from: [Link].

-

Wikipedia. Diethyl phthalate. Available from: [Link]

-

ResearchGate. Diethyl 2,2′-bipyridine-4,4′-dicarboxylate. (2016). Available from: [Link]

Sources

- 1. This compound | C18H18O4 | CID 13793399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 7.4 Esters and Amides – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

A Comprehensive Technical Guide to Diethyl Biphenyl-2,2'-dicarboxylate

Introduction: Unveiling the Potential of a Key Biphenyl Derivative

Diethyl biphenyl-2,2'-dicarboxylate, a notable member of the biphenyl dicarboxylate family, stands as a molecule of significant interest to researchers and professionals in drug development, materials science, and fine chemical synthesis. Its unique structural architecture, characterized by two ethyl carboxylate groups positioned at the 2 and 2' positions of a biphenyl core, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of this compound, from its synthesis and structural elucidation to its potential applications, underpinned by a rigorous scientific framework.

Unlike its more commonly studied 4,4'-isomer, the 2,2'-disubstitution pattern in diethyl biphenyl-2,2'-dicarboxylate introduces a degree of steric hindrance that influences the molecule's conformation and its interactions with other chemical entities. This subtle yet critical structural feature is a key determinant of its utility in various scientific domains. This document will delve into the nuances of its synthesis, offering detailed protocols and mechanistic insights. Furthermore, it will present a comprehensive overview of its known and potential applications, supported by scientific literature, to provide a holistic understanding for the discerning scientific audience.

Molecular Identification and Physicochemical Properties

A foundational aspect of any chemical guide is the precise identification and characterization of the subject molecule. Diethyl biphenyl-2,2'-dicarboxylate is systematically identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate |

| CAS Number | 5807-65-8 |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| Canonical SMILES | CCOC(=O)c1ccccc1-c1ccccc1C(=O)OCC |

| InChIKey | DAISCGBNAKDWHR-UHFFFAOYSA-N |

The physical and chemical properties of a compound are critical for its handling, application, and the design of experimental protocols. The following table summarizes the key physicochemical properties of diethyl biphenyl-2,2'-dicarboxylate.

| Property | Value | Source |

| Melting Point | 39-40 °C | [1] |

| Boiling Point | 210-213 °C at 10 Torr | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone. Sparingly soluble in water. | Inferred from related compounds[2] |

Synthesis of Diethyl Biphenyl-2,2'-dicarboxylate: A Methodical Approach